molecular formula C16H18FN3O3S B2470310 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034462-47-8

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2470310
CAS No.: 2034462-47-8
M. Wt: 351.4
InChI Key: STTBQKOYHWJCHE-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS 2034462-47-8) is a high-purity chemical compound offered for research and development purposes. This acetamide derivative features a unique molecular architecture that incorporates a 1,2,4-oxadiazole ring system linked to a tetrahydropyran (oxan-4-yl) group, a combination that presents a compelling scaffold for medicinal chemistry and drug discovery investigations . The molecular formula is C16H18FN3O3S and it has a molecular weight of 351.3958 g/mol . The compound's structure includes both a (4-fluorophenyl)sulfanyl moiety and an acetamide chain connected to the oxadiazole-methyl group, making it a subject of interest for researchers exploring structure-activity relationships in heterocyclic compounds. While the specific biological profile and mechanism of action for this exact compound require further investigation, related 1,2,4-oxadiazole derivatives have demonstrated significant potential in pharmaceutical research, with some compounds exhibiting inhibitory activity against various biological targets . Researchers are exploring analogs with similar structural features for potential applications across multiple therapeutic areas. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-12-1-3-13(4-2-12)24-10-14(21)18-9-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTBQKOYHWJCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the oxan-4-yl group: This step involves the reaction of the oxadiazole intermediate with oxan-4-yl halides or tosylates in the presence of a base.

    Attachment of the 4-fluorophenylsulfanyl group: This can be done by nucleophilic substitution reactions where a 4-fluorophenylsulfanyl halide reacts with the oxadiazole intermediate.

    Formation of the final acetamide: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The biological activity of this compound has been primarily studied in three areas: anticancer properties , antimicrobial effects , and enzyme inhibition .

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines.

Mechanism of Action :

  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Proliferation Inhibition : In vitro assays have shown that it effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Case Study Findings :
In a study evaluating the anticancer effects of related oxadiazole derivatives, it was found that similar compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines . The IC50 values for these compounds were reported between 5 to 15 µM, demonstrating a potent effect compared to standard chemotherapeutics like doxorubicin.

Cell LinePercent Growth Inhibition (PGI)IC50 (µM)
MCF-775.9910
HCT11667.5512
OVCAR-885.268

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

Evaluation :
Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism.

Target Enzymes :

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis in rapidly dividing cells, making it a significant target for anticancer drugs.
  • Other Enzymes : Additional studies are needed to identify other potential enzyme targets affected by this compound.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and the fluorophenyl group are likely to play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole-Based Analogs

(a) 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide (C22)
  • Structure : Shares the 4-fluorophenyl-oxadiazole core but replaces the tetrahydropyran group with a piperidine carboxamide.
  • Activity: Demonstrates antitubercular activity with a binding affinity of -9.2 kcal/mol to Mycobacterium tuberculosis enoyl-ACP reductase .
  • ADMET : Satisfies Lipinski’s rules (logP = 3.1, molecular weight = 409.45 g/mol) and shows low hepatotoxicity risk .
(b) N-[[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl]-2-Phenylsulfanylacetamide (BU52099)
  • Structure : Differs in the oxadiazole substituent (4-methoxyphenyl vs. tetrahydropyran) and lacks the 4-fluorophenyl group.
  • Properties : Molecular weight = 355.41 g/mol; lower lipophilicity (logP = 2.8) compared to the target compound .
(c) 5-(4-Ethyl-Phenyl)-2-(1H-Tetrazol-5-ylmethyl)-2H-Tetrazole (C29)
  • Structure : Replaces oxadiazole with tetrazole rings but retains a fluorophenyl-like aromatic group.
  • Activity : Exhibits antitubercular activity (-8.9 kcal/mol binding affinity) but lower metabolic stability due to the tetrazole group .

Triazole-Based Analogs

(a) 2-[[4-Amino-5-(4-Fluorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(4-Chloro-2-Methylphenyl)Acetamide
  • Structure : Substitutes oxadiazole with a triazole ring and modifies the acetamide’s aryl group (4-chloro-2-methylphenyl).
  • Properties : Molecular weight = 419.88 g/mol; higher logP (3.5) suggests increased lipophilicity .
(b) N-(4-Fluorophenyl)-2-[(4-Phenyl-5-Pyrazin-2-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide (BU52240)
  • Structure : Combines triazole, pyrazine, and fluorophenyl groups.
  • Activity: Potential kinase inhibition (molecular weight = 406.44 g/mol) but untested against tuberculosis .

Sulfur-Containing Heterocycles

(a) N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
  • Structure : Features a sulfonamide group instead of sulfanyl-acetamide.
  • Utility : Used as a precursor for sulfur-containing heterocycles but lacks bioactivity data .
(b) 2-{[5-(2-Methyl-3-Furyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide
  • Structure : Replaces oxadiazole with 1,3,4-oxadiazole and introduces a furan group.
  • Properties : Lower molecular weight (267.29 g/mol) but reduced structural complexity .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Binding Affinity (kcal/mol) Key Structural Feature
Target Compound ~359.39 ~2.9* Not reported Oxan-4-yl-oxadiazole
C22 409.45 3.1 -9.2 Piperidine-carboxamide
BU52099 355.41 2.8 N/A 4-Methoxyphenyl-oxadiazole
C29 327.35 2.5 -8.9 Tetrazole-methyl-tetrazole
BU52240 406.44 3.2 N/A Triazole-pyrazine
ZINC2397079 419.88 3.5 N/A 4-Amino-triazole-fluorophenyl

*Estimated using fragment-based calculations.

Key Differentiators of the Target Compound

  • Tetrahydropyran Group : Enhances metabolic stability compared to piperidine (C22) or tetrazole (C29) analogs .
  • Oxadiazole Core : Provides rigidity and electronic effects distinct from triazole-based compounds (e.g., BU52240) .
  • 4-Fluorophenylthio Moiety : Balances lipophilicity and bioavailability, similar to C22 but with a simpler substitution pattern .

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure incorporates a fluorophenyl group , an oxadiazole moiety , and an acetamide functional group , suggesting a diverse range of biological activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H16FN3O2S\text{C}_{14}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}

This indicates the presence of key functional groups that may influence its biological interactions and pharmacokinetics.

Biological Activity Overview

Research on this compound has highlighted several biological activities, including:

  • Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The fluorophenyl group enhances lipophilicity, potentially improving cellular uptake .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Studies

A study conducted on thiazole derivatives demonstrated that modifications to the oxadiazole ring can enhance antibacterial activity. For instance, compounds with electron-withdrawing groups showed improved efficacy against bacterial strains compared to standard antibiotics .

Anticancer Research

In vitro studies on structurally similar compounds indicated that certain substitutions on the oxadiazole ring can lead to significant cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

In Vivo Studies

Animal model studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Current research is ongoing to evaluate its safety profile and therapeutic index in vivo.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityReferences
1. 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-thiolOxadiazole ring with thiol groupAntimicrobial
2. N-(4-Fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesIncludes oxadiazole and acetamideAnticancer
3. Thiazole derivatives with oxadiazoleThiazole and oxadiazole ringsAnti-inflammatory

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